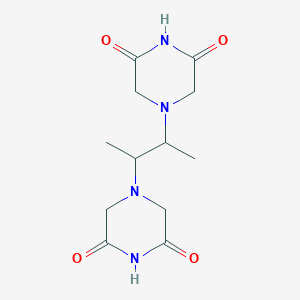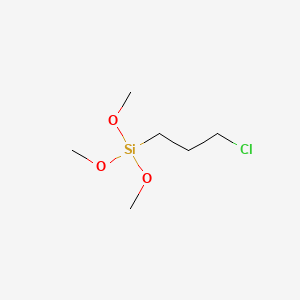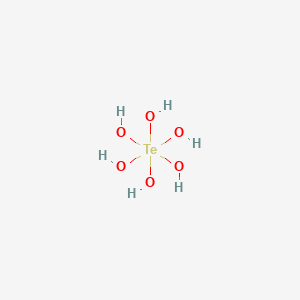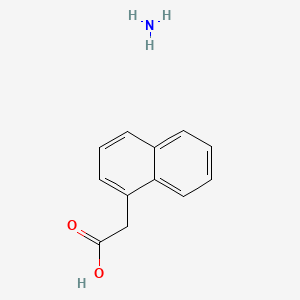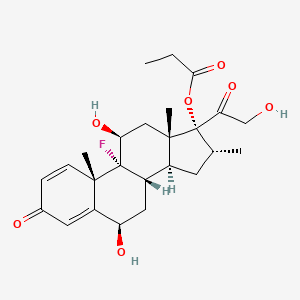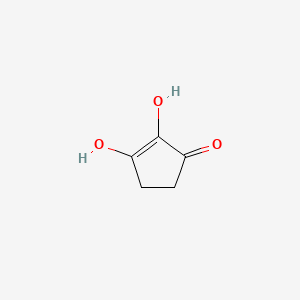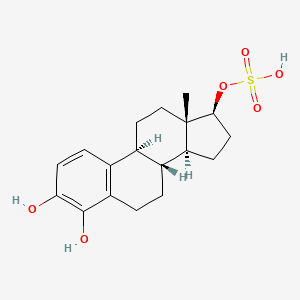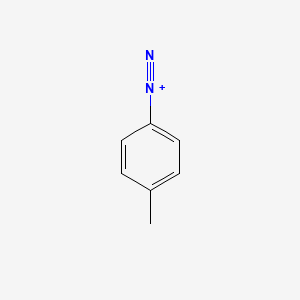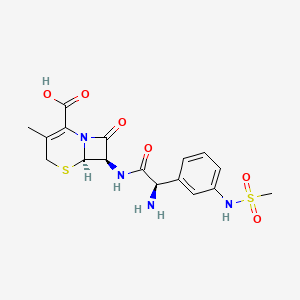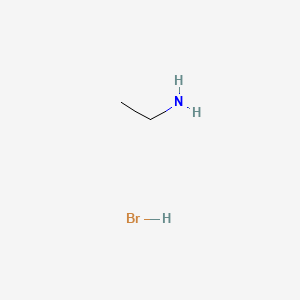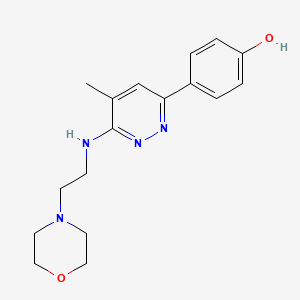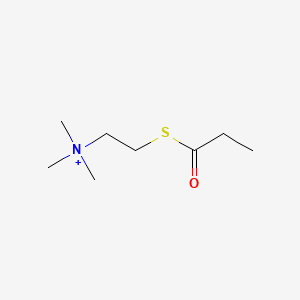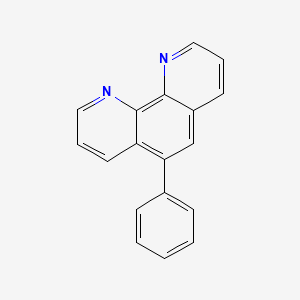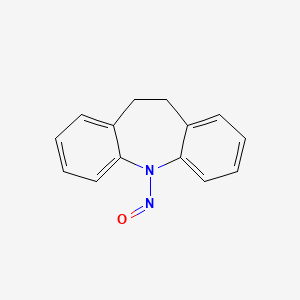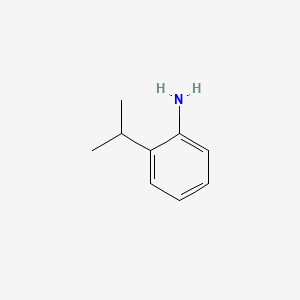
2-Isopropylanilin
Übersicht
Beschreibung
2-Isopropylaniline is a chemical compound that has garnered interest in various fields of chemistry due to its unique structure and properties. It serves as a foundational molecule for the synthesis of numerous derivatives and complexes, impacting catalytic activity, synthesis of unnatural amino acids, and more.
Synthesis Analysis
2-Isopropylaniline and its derivatives can be synthesized through several methods. One approach involves the aminolysis of chlorodiphenylphosphine with 2-isopropylaniline under anaerobic conditions, leading to the formation of (N-diphenylphosphino)-isopropylanilines. These derivatives have been shown to catalyze cross-coupling reactions effectively (Aydemir et al., 2009). Another method focuses on using isopropylamine as an amino donor in the asymmetric synthesis of unnatural amino acids via ω-transaminase-catalyzed amino group transfer (Park et al., 2013).
Molecular Structure Analysis
The molecular structure of 2-isopropylaniline derivatives can significantly influence their chemical behavior and applications. For example, the crystal structure of certain (N-diphenylphosphino)-isopropylanilines was determined using single-crystal X-ray diffraction, shedding light on their solid-state configuration and potentially affecting their catalytic activity (Aydemir et al., 2009).
Chemical Reactions and Properties
2-Isopropylaniline participates in various chemical reactions, forming complexes with metals such as palladium and platinum. These complexes have been found to be highly active catalysts in Suzuki coupling and Heck reaction, which are crucial for synthesizing biphenyls and stilbenes (Aydemir et al., 2009). Another reaction involves the oxidative cyclization of 2-ethynylanilines with isocyanides to synthesize 4-halo-2-aminoquinolines, demonstrating moderate to excellent yields and broad substrate scopes (Liu et al., 2013).
Physical Properties Analysis
The physical properties of 2-isopropylaniline derivatives can vary depending on their molecular structure and substituents. For instance, polymorphic crystals of 4,4'-methylenebis(N-salicylidene-2,6-diisopropylaniline) exhibit different thermal stabilities of the photochrome due to variations in molecule shape and cavity within each crystal (Taneda et al., 2004).
Chemical Properties Analysis
The chemical properties of 2-isopropylaniline and its derivatives are influenced by their molecular structure, leading to diverse applications. For example, the introduction of isopropyl groups into polyaniline significantly affects its electrochemical redox behavior, optical, and electronic properties, demonstrating corrosion inhibition efficiency and processability (Bhandari et al., 2009).
Wissenschaftliche Forschungsanwendungen
Pharmakologie
In der Pharmakologie wird 2-Isopropylanilin als Vorläufer bei der Synthese pharmazeutischer Verbindungen eingesetzt. Es wurde bei der Bildung von Guanidinen verwendet, einer Klasse von Verbindungen mit potenziellen therapeutischen Wirkungen, einschließlich antiviraler, antihypertensiver und antidiabetischer Eigenschaften {svg_1}. Die Fähigkeit, substituierte Guanidine mit hoher Toleranz gegenüber funktionellen Gruppen zu bilden, macht es wertvoll für die Herstellung verschiedener medizinischer Wirkstoffe.
Materialwissenschaft
This compound spielt eine Rolle in der Materialwissenschaft, insbesondere bei der Synthese von Zinkkomplexen {svg_2}. Diese Komplexe können bei der Entwicklung neuer Materialien mit potenziellen Anwendungen in Elektronik, Katalyse und Photonik eingesetzt werden. Die Fähigkeit der Verbindung, mit Metallen zu koordinieren, trägt zur Bildung farbloser Amin-koordinierter Komplexe bei.
Chemische Synthese
In der chemischen Synthese ist this compound an der Herstellung von Zwischenprodukten für weitere chemische Reaktionen beteiligt {svg_3}. Es wurde bei der Synthese von Nitroanilin-Derivaten verwendet, die bei der Herstellung von Farbstoffen, Pigmenten und Korrosionsschutzmitteln wichtig sind. Die Vielseitigkeit von this compound in der synthetischen Chemie unterstreicht seine industrielle Bedeutung.
Landwirtschaft
Während direkte Anwendungen von this compound in der Landwirtschaft nicht gut dokumentiert sind, spielen seine Derivate und verwandten Verbindungen eine Rolle bei der Entwicklung fortschrittlicher polymerer Materialien {svg_4}. Diese Materialien tragen zur Präzisionslandwirtschaft bei, indem sie die Effizienz von Pestiziden und Düngemitteln verbessern und als Bodenverbesserer wirken, um die Auswirkungen von Dürren zu mindern.
Umweltanwendungen
This compound-Derivate wurden auf ihr Potenzial für die Umweltbehebung untersucht {svg_5}. Anilin-Dioxygenase, ein Enzym, das die Umwandlung von Anilin in Catechol katalysiert, kann bei der Bioremediation aromatischer Amine eingesetzt werden. Dieser Prozess ist entscheidend für die Behandlung von Umweltverschmutzung und die Verfeinerung von Bioprozessen.
Industrielle Anwendungen
Industriell ist this compound eine wertvolle Laborchemikalie, die bei der Synthese verschiedener Substanzen verwendet wird {svg_6}. Seine Eigenschaften, wie Dampfdruck und Siedepunkt, machen es für den Einsatz in kontrollierten Laborumgebungen geeignet. Es ist auch eine Komponente bei der Herstellung anderer Industriechemikalien und -produkte.
Safety and Hazards
- Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) .
- Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash hands thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P301 + P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Wirkmechanismus
Action Environment
The action, efficacy, and stability of 2-Isopropylaniline can be influenced by various environmental factors . These can include the physiological environment within the body (such as pH, temperature, and the presence of other molecules), as well as external factors (such as light, heat, and storage conditions). These factors can affect the compound’s stability, its interactions with its targets, and its overall efficacy.
Eigenschaften
IUPAC Name |
2-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-7(2)8-5-3-4-6-9(8)10/h3-7H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOLZVXSPGIIBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6052328 | |
| Record name | 2-Isopropylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6052328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
643-28-7 | |
| Record name | 2-Isopropylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=643-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Isopropylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 2-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Isopropylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6052328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-isopropylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.362 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ISOPROPYLANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BN8UZ4TE5F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

